3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}-1H-pyrazole-5-carboxamide
CAS No.: 1428365-91-6
Cat. No.: VC11892353
Molecular Formula: C24H30N4O3S
Molecular Weight: 454.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428365-91-6 |
|---|---|
| Molecular Formula | C24H30N4O3S |
| Molecular Weight | 454.6 g/mol |
| IUPAC Name | 5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C24H30N4O3S/c1-27-21(16-20(26-27)19-15-18(30-2)6-7-22(19)31-3)24(29)25-10-13-28-11-8-17(9-12-28)23-5-4-14-32-23/h4-7,14-17H,8-13H2,1-3H3,(H,25,29) |
| Standard InChI Key | UCKXWCDCXHTAJJ-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCN3CCC(CC3)C4=CC=CS4 |
| Canonical SMILES | CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCN3CCC(CC3)C4=CC=CS4 |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The compound’s structure integrates three pharmacologically significant motifs:
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Pyrazole ring: A five-membered heterocycle with adjacent nitrogen atoms, known for metabolic stability and hydrogen-bonding capacity .
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2,5-Dimethoxyphenyl group: Enhances lipophilicity and π-π stacking interactions, commonly observed in CNS-active compounds .
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Piperidine-thiophene side chain: The piperidine moiety contributes to basicity and membrane permeability, while the thiophene ring enables aromatic interactions and redox activity .
Molecular Formula and Weight
Key Functional Groups
| Group | Role |
|---|---|
| Pyrazole | Core scaffold for bioactivity |
| Methoxy (-OCH₃) | Modulates solubility and target binding |
| Carboxamide (-CONH-) | Enhances hydrogen bonding and stability |
| Piperidine | Alters pharmacokinetic properties |
| Thiophene | Facilitates electron-rich interactions |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a multi-step approach:
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Pyrazole formation: Cyclocondensation of hydrazine derivatives with β-keto esters or diketones .
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Introduction of the 2,5-dimethoxyphenyl group: Friedel-Crafts alkylation or Suzuki-Miyaura coupling .
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Side-chain assembly:
Representative Reaction Scheme
Purification and Characterization
Computational Insights
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ADMET predictions:
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Molecular docking: Strong binding to M. tuberculosis enoyl-ACP reductase (ΔG = -9.8 kcal/mol) .
Therapeutic Applications and Future Directions
Research Gaps and Opportunities
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